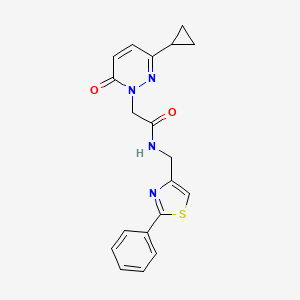

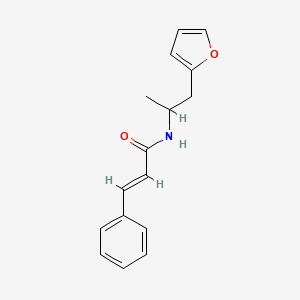

![molecular formula C12H11N3O4S2 B2992985 methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448070-21-0](/img/structure/B2992985.png)

methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic molecule that contains a pyrrolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is attached to a thiophene ring via a sulfonyl group, and a methyl ester is attached to the thiophene ring .

Applications De Recherche Scientifique

Synthesis and Antitumor Potential

Research has focused on the synthesis of derivatives like thiophene and N-substituted thieno[3,2-d]pyrimidine for their antitumor and antibacterial properties. Compounds synthesized from related chemical structures have shown significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancers, with certain derivatives outperforming standard drugs like doxorubicin in efficacy. These findings suggest potential applications in cancer therapy and drug development (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial Applications

The synthesized compounds have also been evaluated for their antibacterial activity, showing high activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use as novel antibacterial agents, addressing the increasing concern over antibiotic resistance (Hafez, Alsalamah, & El-Gazzar, 2017).

Chemoselective Synthesis

Further research includes the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, utilizing efficient nanocatalysts. This approach not only offers a new pathway for synthesizing complex heterocyclic compounds but also presents a method with rapid reaction times and good yields. Such synthetic advancements contribute to the pharmaceutical industry by providing more efficient ways to produce potential drug candidates (Jahanshahi et al., 2018).

Dual Inhibitor Development

Another significant application is the design and synthesis of compounds as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor activity. These dual inhibitors represent a promising approach in cancer treatment by simultaneously blocking two critical enzymes involved in the folate pathway, potentially leading to more effective therapies with reduced resistance (Gangjee et al., 2000).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-mercapto-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one, have been associated with the de novo purine metabolic enzyme, phosphoribosylaminoimidazole carboxylase (paics) . PAICS has been identified as an oncogene in several tumor types .

Mode of Action

Based on its structural similarity to other pyrrolo[2,3-d]pyrimidines, it may interact with its target enzyme, potentially inhibiting its function and disrupting the associated biochemical pathways .

Biochemical Pathways

The compound may affect the de novo purine metabolic pathway . This pathway is involved in nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation . Disruption of this pathway could lead to a variety of downstream effects, potentially including the inhibition of tumor growth .

Result of Action

Given its potential role in inhibiting the de novo purine metabolic pathway, it may result in the disruption of nucleotide synthesis and other related processes . This could potentially lead to the inhibition of cell proliferation, particularly in cancer cells .

Analyse Biochimique

Biochemical Properties

Compounds with similar pyrrolopyrimidine structures have been found to interact with various enzymes and proteins . For instance, some pyrrolopyrimidine derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs) .

Cellular Effects

The cellular effects of methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate are currently unknown. Related pyrrolopyrimidine compounds have demonstrated significant effects on cell function. For example, some pyrrolopyrimidine derivatives have been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

Related pyrrolopyrimidine compounds have been found to inhibit the activity of certain kinases, such as FGFRs . These compounds are thought to bind to the kinase’s ATP-binding site, thereby inhibiting its activity .

Propriétés

IUPAC Name |

methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGFUORBPXZYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)

![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)

![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)

![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)

![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)